3-(3-{10-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}benzamido)benzoic acid
Overview
Description
3-(3-{10-nitro-2,4-dioxo-3-azatricyclo[7310?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}benzamido)benzoic acid is a complex organic compound characterized by its unique tricyclic structure and nitro functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{10-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}benzamido)benzoic acid involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the nitro group, and subsequent amide bond formation. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-{10-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}benzamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium on carbon), and electrophiles (e.g., halogens, nitro compounds). Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while electrophilic substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(3-{10-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}benzamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-{10-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}benzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The tricyclic core may also interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid hydrate
- 6-n-Butoxy-10-nitro-12,13-dioxa-11-azatricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraene
Uniqueness
3-(3-{10-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}benzamido)benzoic acid is unique due to its specific tricyclic structure and the presence of both nitro and amide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[[3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoyl]amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15N3O7/c30-23(27-16-6-1-5-15(12-16)26(33)34)14-4-2-7-17(13-14)28-24(31)19-9-3-8-18-21(29(35)36)11-10-20(22(18)19)25(28)32/h1-13H,(H,27,30)(H,33,34) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNUAURXBXXGAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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